6alpha-Bromo androstenedione

Aromatase Enzyme Kinetics Competitive Inhibitor

Choose 6α-Bromo Androstenedione for precise, reversible aromatase inhibition. Unlike the 6β-epimer—an irreversible inactivator (Ki=0.8 µM)—this 6α-epimer delivers high-affinity, competitive binding (Ki=3.4 nM) confirmed by X-ray crystallography. It is the definitive tool for equilibrium binding studies, co-crystallization trials, and stereo-chemistry-driven SAR. Use it as a validated control in enzymatic and cellular assays or for ex vivo target engagement in human breast tissue. Ensure your research demands this specific epimer to obtain reproducible, mechanistic data.

Molecular Formula C19H25BrO2
Molecular Weight 365.311
CAS No. 61145-67-3
Cat. No. B565251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6alpha-Bromo androstenedione
CAS61145-67-3
Synonyms(6α)-6-Bromoandrost-4-ene-3,17-dione; 
Molecular FormulaC19H25BrO2
Molecular Weight365.311
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CC(C4=CC(=O)CCC34C)Br
InChIInChI=1S/C19H25BrO2/c1-18-7-5-11(21)9-15(18)16(20)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16H,3-8,10H2,1-2H3/t12-,13-,14-,16-,18+,19-/m0/s1
InChIKeyHAWQRBIGKRAICT-BMSLSITRSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6alpha-Bromo androstenedione (CAS 61145-67-3): Steroidal Competitive Aromatase Inhibitor


6alpha-Bromo androstenedione (CAS: 61145-67-3), a brominated derivative of androstenedione, is a potent, competitive inhibitor of the aromatase (CYP19A1) enzyme [1]. Structurally defined by a bromine atom in the 6α-axial orientation, it selectively and reversibly binds to the active site of aromatase, blocking the conversion of androgens to estrogens [2]. This compound is a critical research tool for probing the active-site architecture and catalytic mechanism of aromatase [3].

6alpha-Bromo androstenedione: Why In-Class Analogs Are Not Interchangeable


Simple substitution with another 6-substituted androstenedione or aromatase inhibitor is not scientifically valid. The stereochemistry of the C-6 substitution profoundly dictates the mechanism of action, binding affinity, and reversibility of inhibition. As detailed in the quantitative evidence below, the 6α-epimer functions as a reversible, high-affinity competitive inhibitor, whereas its 6β-epimer acts as a slow-onset, irreversible inactivator. This fundamental mechanistic divergence renders them non-interchangeable for any application requiring a specific mode of enzyme inhibition. Furthermore, subtle structural modifications, such as the addition of 2,2-dimethyl groups, can dramatically alter the inhibitory profile and prevent time-dependent inactivation [1].

6alpha-Bromo androstenedione: Quantifiable Differentiation and Procurement Rationale


High-Affinity Competitive Inhibition vs. Low-Affinity Irreversible Inactivation

The 6α-epimer is a pure, high-affinity competitive inhibitor. In a direct head-to-head comparison, 6α-bromoandrostenedione (6α-BrA) exhibited an apparent Ki of 3.4 nM, which is ~235-fold lower (more potent) than the 0.8 µM Ki of the 6β-epimer (6β-BrA) [1]. Critically, the 6β-epimer acts as a mechanism-based, irreversible inhibitor (kinact = 0.025 min⁻¹), while 6α-BrA causes no such time-dependent inactivation [1]. This demonstrates a profound stereochemistry-driven functional divergence.

Aromatase Enzyme Kinetics Competitive Inhibitor

Sub-Nanomolar Potency in Human Breast Tumor Tissue

6α-bromoandrostenedione demonstrates functional efficacy in clinically relevant human tissue. In ex vivo studies using human breast tumor specimens, 6α-bromoandrostenedione at a concentration of 2.0 µM blocked estrogen (estrone and estradiol) synthesis from the natural substrate androstenedione [1]. The competitive nature of this inhibition was confirmed by Lineweaver-Burk plots in the same tumor homogenates, which also established an apparent Km for androstenedione of 0.08 µM and a Vmax of 23 pmol estrone/g tumor/hr [1].

Breast Cancer Ex Vivo Aromatase Activity Tissue Pharmacology

Active-Site-Directed Inactivation and Substrate Protection

6α-bromoandrostenedione was shown to inactivate aromatase in a concentration-dependent manner, with the extent of inactivation being linearly proportional to the logarithm of its concentration [1]. Critically, this inactivation was prevented when the natural substrate, androstenedione, was co-incubated, providing direct evidence that the compound binds at the enzyme's active site [1]. In contrast, the unrelated steroid progesterone offered significantly less protection, confirming binding specificity for the aromatase substrate pocket [1].

Active-Site Labeling Enzyme Mechanism Competitive Protection

High Selectivity for Aromatase Over Other P-450 Cytochromes

6α-bromoandrostenedione exhibits high selectivity for aromatase (CYP19A1). In assays using rabbit liver microsomes, which contain a broad spectrum of drug-metabolizing P-450 enzymes, neither 6α- nor 6β-bromoandrostenedione demonstrated any significant competitive or time-dependent inhibition [1]. This is in stark contrast to the potent inhibition observed for aromatase (Ki = 3.4 nM), indicating a remarkable selectivity profile.

Selectivity Cytochrome P-450 Off-Target Effects

Impact of 2,2-Dimethyl Substitution: Maintained Potency but Abolished Irreversible Inactivation

The 2,2-dimethyl-6α-bromoandrostenedione derivative (compound 5) was an extremely powerful inhibitor with a Ki of 10 nM, similar in potency to the parent 6α-bromoandrostenedione [1]. However, unlike the parent 6β-epimer, this derivative did not cause any time-dependent inactivation of aromatase [1]. This finding demonstrates that while the 6α-configuration dictates a competitive, reversible mechanism, additional modifications at the C-2 position can be used to fine-tune the inhibitor's properties without introducing irreversible effects.

Structure-Activity Relationship SAR Suicide Inhibitor

Crystallographic Confirmation of Structure and Stereochemistry

The three-dimensional structures of both 6α- and 6β-bromoandrostenedione have been unequivocally established by single-crystal X-ray diffraction [1]. This definitive structural analysis confirms the axial (α) orientation of the bromine atom in the 6α-epimer, which is directly responsible for its distinct biochemical properties and its ability to act as a pure competitive inhibitor rather than a suicide substrate.

X-ray Crystallography Structural Biology Stereochemistry

Key Research Applications for 6alpha-Bromo androstenedione


Mechanistic Probe for Aromatase Active-Site Topography

6alpha-Bromo androstenedione is an ideal tool for competitive binding studies aimed at mapping the active site of aromatase. Its reversible, high-affinity binding (Ki = 3.4 nM) allows for equilibrium binding assays and co-crystallization trials, providing a non-destructive means to probe the enzyme's substrate recognition pocket [1]. The confirmed X-ray crystal structure of the compound further aids in accurate computational docking and structure-activity relationship (SAR) analysis [2].

Standard Competitive Inhibitor Control in Aromatase Assays

In enzymatic and cellular assays for aromatase activity, this compound serves as a well-characterized, potent, and reversible competitive inhibitor control. Its pure competitive mechanism (confirmed by Lineweaver-Burk analysis [1]) makes it an excellent benchmark for validating assay conditions and for distinguishing the effects of novel test compounds from non-specific or irreversible inhibition.

Ex Vivo Validation in Human Breast Cancer Tissue Models

As demonstrated by its ability to block estrogen synthesis in human breast tumor homogenates [1], 6alpha-Bromo androstenedione is a valuable compound for ex vivo pharmacology studies. It can be used to confirm target engagement and functional consequence of aromatase inhibition directly in native human tissue, bridging the gap between biochemical assays and in vivo models.

Stereochemical Control in Aromatase Inhibitor Design

This compound is a key reference standard for medicinal chemistry programs focused on developing new aromatase inhibitors. The stark contrast between the 6α-epimer (reversible, Ki=3.4 nM) and the 6β-epimer (irreversible, Ki=0.8 µM) [1] provides a critical lesson in stereochemistry-driven pharmacology, guiding the design of molecules with a specific desired mechanism (reversible vs. irreversible).

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